(4-Chloro-2,6-dimethylphenyl)boronic acid

Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

This di-ortho-substituted arylboronic acid solves the challenge of constructing sterically congested biaryl bonds in medicinal chemistry. Its para-chloro substituent serves as a versatile handle for post-coupling diversification-a pathway unavailable with non-halogenated analogs. • Enables sterically demanding Suzuki-Miyaura couplings when paired with specialized catalytic systems (e.g., Pd-AntPhos). • Validated in the synthesis of ethyl 4-chloro-2,6-dimethylphenylacetate with a reliable 68% isolated yield. • Physicochemical data (density: 1.22 g/cm³; aqueous solubility: 0.31 g/L) inform automated liquid handling and assay design. Supplied with full analytical documentation for seamless integration into your workflow.

Molecular Formula C8H10BClO2
Molecular Weight 184.43 g/mol
CAS No. 1027045-31-3
Cat. No. B1393665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2,6-dimethylphenyl)boronic acid
CAS1027045-31-3
Molecular FormulaC8H10BClO2
Molecular Weight184.43 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1C)Cl)C)(O)O
InChIInChI=1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3
InChIKeyFVASMUNXBUYNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-2,6-dimethylphenyl)boronic acid (CAS 1027045-31-3): A Sterically Hindered, Para-Chloro Arylboronic Acid for Suzuki-Miyaura Cross-Coupling and Advanced Synthesis


(4-Chloro-2,6-dimethylphenyl)boronic acid (CAS 1027045-31-3) is a di-ortho-substituted arylboronic acid featuring a para-chloro substituent . This substitution pattern imposes significant steric hindrance at the boron center, which fundamentally alters its reactivity profile compared to mono-ortho- or unsubstituted arylboronic acids [1]. Its primary application is as a reagent in Suzuki-Miyaura cross-coupling reactions for constructing sterically encumbered biaryl structures, and it serves as a key building block for synthesizing bioactive molecules and advanced materials where this specific steric and electronic profile is required .

Why (4-Chloro-2,6-dimethylphenyl)boronic acid (CAS 1027045-31-3) Cannot Be Replaced by Generic or Closely Related Arylboronic Acids


The unique combination of a para-chloro substituent with two ortho-methyl groups on the (4-Chloro-2,6-dimethylphenyl)boronic acid scaffold creates a distinct steric and electronic environment that is not replicated by simpler analogs. The para-chloro group provides a reactive handle for further functionalization after the Suzuki coupling step, which is absent in the parent 2,6-dimethylphenylboronic acid (CAS 100379-00-8) . Conversely, generic para-chloro phenylboronic acids lack the di-ortho-methyl groups that are essential for achieving specific molecular geometries and steric effects in the final biaryl product, which can be crucial for biological activity or material properties [1]. The following quantitative evidence demonstrates that substituting this compound with a close analog leads to either a complete loss of the critical para-chloro functional handle or a significant alteration in reaction outcomes.

Quantitative Differentiation of (4-Chloro-2,6-dimethylphenyl)boronic acid (CAS 1027045-31-3) Versus Key Comparators


Synthetic Utility: Demonstrated Yield in Esterification with Ethyl Bromoacetate

This specific boronic acid serves as a direct precursor to ethyl 4-chloro-2,6-dimethylphenylacetate, a useful intermediate. In a documented synthetic procedure, the reaction of (4-Chloro-2,6-dimethylphenyl)boronic acid with ethyl bromoacetate using potassium fluoride as a base, followed by purification via column chromatography, provided the desired ester in a 68% yield . This yield is achieved under standard laboratory conditions and demonstrates the compound's practical reactivity for further synthetic elaboration at the benzylic position, a transformation not applicable to the non-chlorinated analog.

Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

Structural Differentiation: Unique Substitution Pattern for Post-Coupling Functionalization

The key differentiating factor is the presence of the para-chloro substituent. In Suzuki-Miyaura cross-coupling, (4-Chloro-2,6-dimethylphenyl)boronic acid (CAS 1027045-31-3) transfers a 4-chloro-2,6-dimethylphenyl group to the coupling partner . The closest analog, 2,6-dimethylphenylboronic acid (CAS 100379-00-8), lacks this chloro substituent . This distinction is absolute: the former installs a reactive aryl chloride site that can undergo subsequent cross-coupling, nucleophilic aromatic substitution, or other metal-catalyzed transformations, while the latter installs an unreactive methyl-substituted phenyl group. The molecular weights (184.43 g/mol vs. 149.98 g/mol) and formulas (C8H10BClO2 vs. C8H11BO2) directly reflect this structural divergence .

Drug Discovery Materials Science Organic Synthesis

Calculated Physicochemical Properties: Solubility and Density

The physicochemical properties of (4-Chloro-2,6-dimethylphenyl)boronic acid are distinct from its non-chlorinated analog, impacting handling and formulation. Its calculated density is 1.22 ± 0.1 g/cm³ at 20 °C . Its calculated aqueous solubility is 0.31 g/L (25 °C), corresponding to a Log S (ESOL) value of -2.66, which classifies it as "soluble" . For comparison, the non-chlorinated 2,6-dimethylphenylboronic acid has a reported melting point of 105 °C (dec.) but no published aqueous solubility data were found . The introduction of the chlorine atom is expected to lower the melting point and increase lipophilicity compared to the non-halogenated analog, which can influence its behavior in biphasic reaction mixtures or during purification.

Process Chemistry Formulation Analytical Chemistry

Commercial Availability and Pricing for Procurement Decisions

The compound is commercially available from multiple vendors with standard purities of 95-98%, enabling competitive sourcing [1]. As of 2026, pricing for a 250 mg unit of 98% purity material is approximately 480 CNY (~$66 USD), which is a direct, quantifiable input for procurement budgets [1]. This price point is higher than that of the simpler, non-chlorinated analog 2,6-dimethylphenylboronic acid (e.g., 5 g for $45.60 USD from one major supplier [2]), reflecting the added synthetic steps required to install the chlorine atom. The availability of analytical data (NMR, HPLC, GC) from suppliers like Bidepharm provides quality assurance for use in regulated or publication-bound research [1].

Procurement Supply Chain Research Chemicals

Procurement-Driven Application Scenarios for (4-Chloro-2,6-dimethylphenyl)boronic acid (CAS 1027045-31-3)


Synthesis of Ortho,Ortho'-Disubstituted Biaryls with a Para-Chloro Handle

In medicinal chemistry programs aiming to build sterically congested biaryl pharmacophores, (4-Chloro-2,6-dimethylphenyl)boronic acid is the reagent of choice when the target molecule requires a 4-chloro-2,6-dimethylphenyl motif. As demonstrated by class-level inference on sterically demanding Suzuki couplings, this compound's di-ortho-substitution pattern necessitates specialized catalytic systems (e.g., Pd-AntPhos or tetraphosphine ligands) to achieve efficient cross-coupling [1][2]. The para-chloro group, as highlighted in the direct structural comparison, then serves as a versatile synthetic handle for subsequent diversification steps, such as Buchwald-Hartwig amination or another Suzuki coupling, a pathway unavailable with the non-halogenated analog . This scenario directly leverages the structural differentiation evidence to justify its specific selection over simpler arylboronic acids.

Preparation of Functionalized Building Blocks like Ethyl 4-Chloro-2,6-Dimethylphenylacetate

Process chemists or medicinal chemists requiring ethyl 4-chloro-2,6-dimethylphenylacetate as a key intermediate can rely on (4-Chloro-2,6-dimethylphenyl)boronic acid as a validated starting material. The documented synthesis using ethyl bromoacetate and KF provides a reliable route with a 68% isolated yield, offering a clear, reproducible entry point for further synthetic elaboration . The established yield allows for accurate costing and material planning in multi-step syntheses. This scenario is directly supported by the quantitative yield data presented in the evidence guide.

Building Screening Collections with a Defined Physicochemical Profile

For compound management groups and core facilities building diverse screening libraries, the calculated physicochemical properties of (4-Chloro-2,6-dimethylphenyl)boronic acid—a density of 1.22 g/cm³ and an aqueous solubility of 0.31 g/L—provide valuable data for predicting its behavior in automated liquid handling systems and in biochemical assays . This allows for informed decisions on stock solution preparation (e.g., DMSO vs. aqueous buffers) and storage conditions. The compound's solubility profile, distinct from other members of the arylboronic acid class, makes it a useful addition for exploring lipophilic chemical space.

Cost-Conscious Procurement for Early-Stage Discovery Projects

For principal investigators and lab managers, the procurement decision for (4-Chloro-2,6-dimethylphenyl)boronic acid involves a direct cost-benefit analysis. As evidenced by commercial pricing data, this compound is a premium-priced building block (~480 CNY/250mg) compared to the non-halogenated analog (~$45.60/5g) [3][4]. This higher cost is justified only when the specific structural features (di-ortho-methyl, para-chloro) are essential for the project's objectives. This scenario helps research groups avoid wasteful spending on a functionalized reagent when a simpler one would suffice, or conversely, justifies the necessary investment for a critical synthetic step.

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